3-(Oxolan-3-yl)azetidine
Overview
Description
3-(Oxolan-3-yl)azetidine is a chemical compound that has garnered attention in various fields of research due to its unique structural properties. It consists of an azetidine ring, a four-membered nitrogen-containing heterocycle, fused with an oxolane (tetrahydrofuran) ring. This combination imparts significant ring strain, making the compound highly reactive and versatile in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxolan-3-yl)azetidine typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates. The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate undergoes aza-Michael addition with NH-heterocycles to yield the target 3-substituted 3-(acetoxymethyl)azetidines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(Oxolan-3-yl)azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The azetidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azetidines .
Scientific Research Applications
3-(Oxolan-3-yl)azetidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Oxolan-3-yl)azetidine involves its high ring strain, which makes it highly reactive. This reactivity allows it to interact with various molecular targets and pathways, leading to its observed effects. The specific molecular targets and pathways depend on the context in which the compound is used, such as in biological or chemical applications .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
This compound is unique due to the combination of the azetidine and oxolane rings, which imparts significant ring strain and reactivity. This makes it a valuable compound in synthetic chemistry and various research applications .
Biological Activity
3-(Oxolan-3-yl)azetidine, also known as this compound hydrochloride, is a chemical compound characterized by its unique structural features, which include a four-membered azetidine ring fused with a five-membered oxolane (tetrahydrofuran) moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and antiviral properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, applications in research, and comparative analysis with similar compounds.
- Molecular Formula : C7H14ClNO
- Molecular Weight : 163.65 g/mol
- Structure : Contains both azetidine and oxolane rings, contributing to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The dual-ring structure enables it to modulate enzymatic activity and cellular signaling pathways. Key mechanisms include:
- Antimicrobial Activity : The compound exhibits significant inhibition of microbial growth, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Antiviral Properties : Preliminary studies suggest that it may inhibit viral replication by targeting specific viral proteins or pathways involved in the life cycle of viruses.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound. Notable findings include:
- Antimicrobial Testing : In vitro assays demonstrated that this compound effectively inhibits the growth of various Gram-positive and Gram-negative bacteria. For instance, it showed IC50 values comparable to established antibiotics, indicating potential as a therapeutic agent against resistant strains .
- Antiviral Screening : Research has shown promising results in inhibiting viral replication in cell cultures, particularly against enveloped viruses. The compound's mechanism appears to involve interference with viral entry or replication processes .
Comparative Analysis with Similar Compounds
The uniqueness of this compound can be highlighted by comparing it to structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Azetidine | C4H7N | Lacks oxolane ring; simpler structure |
2-(Oxolan-3-yl)azetidine | C7H14ClNO | Similar azetidine structure; different oxolane position |
3-(Oxolan-3-yl)methylazetidine | C8H15NO | Contains an additional methyl group on the azetidine ring |
The presence of both azetidine and oxolane rings in this compound confers distinct properties that may enhance its biological activities compared to its analogs.
Case Studies
Several case studies have investigated the pharmacological potential of this compound:
- In Vivo Efficacy : In animal models, administration of the compound resulted in significant reductions in bacterial load in infections caused by resistant strains of Escherichia coli. These findings support its potential use as a novel antibiotic agent .
- Pharmacokinetics : Studies assessing the absorption, distribution, metabolism, and excretion (ADME) profile indicate favorable pharmacokinetic properties, making it a candidate for further development as a therapeutic agent .
Properties
IUPAC Name |
3-(oxolan-3-yl)azetidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-9-5-6(1)7-3-8-4-7/h6-8H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUADJZTYGPSPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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